L-687414

Description

Propriétés

Numéro CAS |

132695-96-6 |

|---|---|

Formule moléculaire |

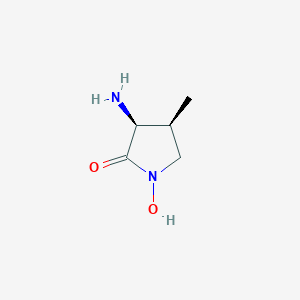

C5H10N2O2 |

Poids moléculaire |

130.15 g/mol |

Nom IUPAC |

(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |

InChI |

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m0/s1 |

Clé InChI |

SKYSFPFYQBZGDC-IMJSIDKUSA-N |

SMILES isomérique |

C[C@H]1CN(C(=O)[C@H]1N)O |

SMILES canonique |

CC1CN(C(=O)C1N)O |

Autres numéros CAS |

132695-96-6 |

Synonymes |

cis-4-methyl-HA-966 L 687,414 L 687414 L 687414, (3R-cis)-isomer L-687,414 L-687414 |

Origine du produit |

United States |

Foundational & Exploratory

L-687,414: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,414 is a potent and selective ligand for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Functioning as a low-efficacy partial agonist, it effectively acts as a functional antagonist in the presence of saturating concentrations of glycine. This dual characteristic allows L-687,414 to modulate NMDA receptor activity, offering a nuanced approach to influencing glutamatergic neurotransmission. This technical guide provides an in-depth overview of the mechanism of action of L-687,414, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The information presented is intended to support further research and drug development efforts centered on NMDA receptor modulation.

Core Mechanism of Action: Glycine Site Partial Agonism

L-687,414 exerts its primary effect by binding to the glycine binding site on the NR1 subunit of the NMDA receptor.[1] Unlike full agonists which robustly activate the receptor, or competitive antagonists which block activation without eliciting a response, L-687,414 is classified as a low-efficacy partial agonist.[2][3] This means that while it can activate the NMDA receptor, its maximal effect is significantly lower than that of the endogenous co-agonist, glycine.

In experimental conditions, L-687,414 demonstrates an estimated intrinsic activity of approximately 10% of that of glycine.[3] This low intrinsic activity is a key feature of its mechanism. In the presence of high concentrations of glycine, which would normally lead to robust NMDA receptor activation, L-687,414 competes for the same binding site. Due to its lower efficacy, its binding results in a net decrease in receptor activation, thus functioning as an antagonist.[3]

This unique pharmacological profile may confer a therapeutic advantage over non-competitive antagonists. It is hypothesized that this allows for the preservation of a baseline level of "normal" synaptic transmission while preventing excessive receptor activation, which is implicated in excitotoxicity.[3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the interaction of L-687,414 with the NMDA receptor.

| Parameter | Value | Species | Tissue/Cell Type | Experimental Context | Reference |

| pKb | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp experiments measuring the shift in the concentration-response curve for NMDA-evoked inward currents. | [3] |

| pKi | 6.1 ± 0.09 | Rat | Cultured Cortical Neurons | Determined from concentration-inhibition curves of NMDA-evoked inward currents. | [3] |

| Intrinsic Activity (Emax) | ~10% of glycine | Rat | Cultured Cortical Neurons | Estimated from the inability to completely abolish inward current responses in whole-cell voltage-clamp experiments. | [3] |

Signaling Pathways and Interactions

The primary signaling pathway influenced by L-687,414 is the glutamatergic pathway, specifically through the modulation of NMDA receptor activity. Its interaction with the glycine site directly impacts the receptor's ability to be activated by glutamate, thereby influencing downstream calcium influx and subsequent signaling cascades.

Furthermore, the pharmacological effects of L-687,414 have been shown to be modulated by other neurotransmitter systems. For instance, the hyperlocomotion induced by L-687,414 in rodents can be reversed by agonists of the Trace Amine-Associated Receptor 1 (TAAR1) and by inhibitors of the Glycine Transporter 1 (GlyT1).[2] This suggests a complex interplay between the glutamatergic system and other signaling pathways in mediating the overall behavioral effects of L-687,414.

Key Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is used to determine the affinity (pKb, pKi) and intrinsic activity of L-687,414 at the NMDA receptor.

-

Cell Preparation: Primary cortical neurons are cultured from rat embryos. Cells are plated on poly-D-lysine-coated coverslips and maintained in a suitable growth medium. Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).

-

Recording Setup: Whole-cell voltage-clamp recordings are made using a patch-clamp amplifier. The external solution contains physiological concentrations of ions, and is supplemented with tetrodotoxin to block voltage-gated sodium channels and bicuculline to block GABA-A receptors. The internal pipette solution contains a physiological concentration of ions and a cesium-based salt to block potassium channels.

-

Experimental Procedure:

-

A neuron is patched and held at a negative holding potential (e.g., -60 mV).

-

NMDA (e.g., 100 µM) is applied to the cell to evoke an inward current.

-

To determine the pKb, concentration-response curves for NMDA are generated in the absence and presence of increasing concentrations of L-687,414. The rightward shift in the EC50 of the NMDA response is used to calculate the pKb.

-

To determine the pKi, a fixed concentration of NMDA is co-applied with increasing concentrations of L-687,414. The inhibition of the NMDA-evoked current is plotted against the concentration of L-687,414 to determine the IC50, from which the pKi is calculated.

-

Intrinsic activity is estimated by observing the maximal inhibition of the NMDA-evoked current at saturating concentrations of L-687,414.

-

In Vivo Neuroprotection Studies

This protocol assesses the ability of L-687,414 to protect against neuronal damage in animal models of stroke.

-

Animal Model: A model of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), is induced in rats.

-

Drug Administration: L-687,414 is administered intravenously. A typical neuroprotective dosing regimen involves an initial bolus of 28 mg/kg followed by a continuous infusion of 28 mg/kg/h.[3]

-

Outcome Measures:

-

Infarct Volume: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct. The volume of the damaged tissue is then quantified.

-

Neurological Deficit Scoring: Behavioral tests are performed to assess the degree of neurological impairment.

-

-

Comparison Groups: A vehicle-treated control group and a group treated with a known neuroprotectant, such as MK-801 (0.12 mg/kg i.v. followed by 1.8 µg/kg/h), are included for comparison.[3]

In Vivo Effects

In animal studies, L-687,414 has demonstrated a range of effects, including:

-

Neuroprotection: As detailed in the experimental protocol above, L-687,414 has shown neuroprotective effects in models of stroke.[3]

-

Analgesia/Antinociception: The compound has been observed to produce pain-relieving effects.[2]

-

Anticonvulsant Activity: L-687,414 has shown efficacy in preventing seizures in animal models.[2]

-

Hyperlocomotion: At certain doses, L-687,414 can induce a psychostimulant-like increase in locomotor activity.[2]

Importantly, and in contrast to uncompetitive NMDA receptor antagonists like ketamine and phencyclidine (PCP), L-687,414 has not been associated with the formation of brain vacuoles, also known as Olney's lesions, in animal models.[2]

Conclusion

L-687,414 is a valuable research tool for investigating the complexities of the NMDA receptor system. Its mechanism as a low-efficacy partial agonist at the glycine site provides a unique pharmacological profile that distinguishes it from other classes of NMDA receptor modulators. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals working to understand and harness the therapeutic potential of targeting the glutamatergic system. The interplay with other neurotransmitter systems, such as those involving TAAR1 and GlyT1, highlights the need for a systems-level approach in developing novel therapeutics based on this mechanism.

References

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. L-687,414 - Wikipedia [en.wikipedia.org]

- 3. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

L-687,414: A Glycine Site Partial Agonist at the NMDA Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,414 is a potent and selective partial agonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. With its low intrinsic efficacy, it functionally acts as an antagonist in the presence of saturating concentrations of the endogenous co-agonists glycine and D-serine, while providing a minimal level of receptor activation in their absence. This profile has established L-687,414 as a critical pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor, particularly in the context of neuropsychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated. This technical guide provides a comprehensive overview of the pharmacological properties of L-687,414, detailed experimental protocols for its characterization, and a summary of its effects on downstream signaling pathways.

Introduction to L-687,414 and the NMDA Receptor Glycine Site

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. The glycine binding site on the GluN1 subunit represents a key modulatory site for NMDA receptor function.

Partial agonists at the glycine site, such as L-687,414, bind to this site but elicit a submaximal response compared to full agonists like glycine. In environments with high concentrations of endogenous co-agonists, these partial agonists competitively inhibit the binding of the full agonist, thereby reducing overall NMDA receptor activation. This mechanism of action has generated significant interest in the therapeutic potential of glycine site partial agonists for conditions associated with NMDA receptor hyper- or hypo-activity. L-687,414, with its low intrinsic activity, is a valuable research compound for probing the consequences of subtle modulation of the NMDA receptor system.

Quantitative Pharmacological Data

The pharmacological profile of L-687,414 has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at the NMDA receptor.

Table 1: Binding Affinity of L-687,414 at the NMDA Receptor Glycine Site

| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |

| pKi | 6.1 ± 0.09 | Rat | Cultured Cortical Neurons | [³H]Glycine | [1] |

Table 2: Functional Potency of L-687,414 at the NMDA Receptor

| Parameter | Value | Species | Tissue/Cell Line | Assay Type | Reference |

| pKb | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp (NMDA-evoked currents) | [1] |

| Intrinsic Activity (vs. Glycine) | ~10% | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of compounds like L-687,414. Below are representative protocols for key in vitro experiments.

Radioligand Binding Assay (Displacement of [³H]Glycine)

This protocol outlines a method to determine the binding affinity (Ki) of L-687,414 for the NMDA receptor glycine site by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Tissue Preparation: Rat cortical membranes.

-

Radioligand: [³H]Glycine (specific activity ~40-60 Ci/mmol).

-

Incubation Buffer: 50 mM Tris-acetate buffer, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-acetate buffer, pH 7.4.

-

Test Compound: L-687,414 dissolved in a suitable solvent.

-

Non-specific Binding Control: High concentration of a known glycine site ligand (e.g., 1 mM glycine).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Filtration manifold and vacuum pump.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-acetate buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in a known volume of buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In test tubes, combine:

-

50 µL of incubation buffer.

-

50 µL of [³H]Glycine (to a final concentration of ~10-20 nM).

-

50 µL of various concentrations of L-687,414 (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

For total binding, add 50 µL of buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 1 mM glycine.

-

350 µL of the membrane preparation.

-

-

Incubation: Incubate the tubes at 4°C for 30 minutes.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters pre-soaked in buffer using a filtration manifold under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the L-687,414 concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the measurement of NMDA receptor-mediated currents in cultured neurons to assess the functional activity of L-687,414.

Materials:

-

Cell Preparation: Primary cultured rat cortical neurons.

-

External Solution (ACSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (to allow for NMDA receptor activation), pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Containing (in mM): 140 CsF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 2 ATP-Mg, pH adjusted to 7.2 with CsOH.

-

Agonist Solution: External solution containing a fixed concentration of NMDA (e.g., 100 µM).

-

Test Compound Solution: Agonist solution containing various concentrations of L-687,414.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (resistance 3-5 MΩ).

Procedure:

-

Cell Culture: Plate dissociated cortical neurons on poly-L-lysine coated coverslips and culture for 10-14 days.

-

Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pipette Filling and Sealing: Fill a borosilicate glass pipette with the internal solution and approach a neuron under visual control. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the neuron's membrane potential at a holding potential of -60 mV.

-

Current Recording: Apply the agonist solution (NMDA) to the neuron to evoke an inward current. Once a stable baseline response is established, co-apply the agonist solution with increasing concentrations of L-687,414.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked inward current in the absence and presence of different concentrations of L-687,414. To determine the antagonist potency (pKb or IC₅₀), plot the percentage of inhibition of the NMDA response against the logarithm of the L-687,414 concentration. To assess partial agonism, apply L-687,414 in the absence of exogenous glycine and NMDA and measure any evoked current relative to a saturating concentration of glycine.

Signaling Pathways and Experimental Workflows

The interaction of L-687,414 with the NMDA receptor glycine site initiates a cascade of intracellular events and is characterized through a systematic experimental workflow.

NMDA Receptor Downstream Signaling

Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to trigger multiple downstream signaling cascades. One prominent pathway involves the activation of the Ras-ERK (Extracellular signal-regulated kinase) pathway, culminating in the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in synaptic plasticity and cell survival. As a partial agonist, L-687,414 would be expected to weakly activate this pathway in the absence of other glycine site agonists.

Experimental Workflow for Characterizing a Glycine Site Partial Agonist

The preclinical evaluation of a novel glycine site partial agonist like L-687,414 follows a structured workflow, progressing from in vitro characterization to in vivo functional assessment.

Conclusion

L-687,414 serves as a quintessential example of a low-efficacy partial agonist at the NMDA receptor glycine site. Its well-characterized pharmacological profile makes it an indispensable tool for elucidating the nuanced roles of the NMDA receptor in both health and disease. The detailed experimental protocols provided herein offer a foundation for the continued investigation of L-687,414 and the development of novel modulators of the NMDA receptor with therapeutic potential. The understanding of its impact on downstream signaling pathways further enhances its utility in dissecting the molecular mechanisms underlying synaptic function and dysfunction.

References

L-687,414: A Technical Guide to its Function as a Glycine-Site NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,414 is a potent and selective ligand for the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine co-agonist site. Extensive in vitro and in vivo studies have characterized it as a low-efficacy partial agonist or a functional antagonist. This dual activity allows L-687,414 to modulate NMDA receptor function, offering a unique pharmacological profile with potential therapeutic applications. Notably, it has demonstrated neuroprotective effects in animal models without inducing the psychotomimetic side effects associated with non-competitive NMDA receptor channel blockers. This technical guide provides a comprehensive overview of the function of L-687,414, including its quantitative pharmacological parameters, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Core Function and Mechanism of Action

L-687,414, chemically known as (+)-cis-4-methyl-HA-966, exerts its primary function by binding to the glycine binding site on the GluN1 subunit of the NMDA receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for channel activation.

L-687,414 is classified as a low-efficacy partial agonist. This means that while it binds to the glycine site, it elicits a much smaller response compared to the full endogenous agonist, glycine.[1] In the presence of saturating concentrations of glycine, L-687,414 acts as a competitive antagonist, displacing glycine and thereby reducing the overall receptor activation. This modulatory role is central to its pharmacological effects.

The partial agonist nature of L-687,414 is thought to be responsible for its favorable safety profile compared to other NMDA receptor antagonists like phencyclidine (PCP) or ketamine. By maintaining a minimal level of receptor activation, it may avoid the complete channel blockade that is associated with adverse effects such as vacuolization in cortical neurons (Olney's lesions).

dot

Figure 1: Signaling pathway of the NMDA receptor and the site of action of L-687,414.

Quantitative Pharmacological Data

The affinity and functional activity of L-687,414 have been quantified in several in vitro preparations. The following table summarizes the key pharmacological parameters.

| Parameter | Value | Species | Preparation | Reference |

| pKb | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons | Priestley et al., 1995 |

| pKi | 6.1 ± 0.09 | Rat | Cortical Membranes | Priestley et al., 1995 |

| Intrinsic Activity | ~10% of glycine | Rat | Cultured Cortical Neurons | Priestley et al., 1995 |

| Apparent Kb | 15 µM | Rat | Cortical Slices | Priestley et al., 1995 |

Note: pKb and pKi values are the negative logarithm of the antagonist's equilibrium dissociation constant (Kb) and inhibition constant (Ki), respectively. A higher value indicates greater binding affinity. Intrinsic activity refers to the ability of the compound to activate the receptor relative to the full agonist, glycine.

As of the latest available data, specific binding affinities and functional activities of L-687,414 at different NMDA receptor subtypes (i.e., those containing different GluN2 subunits such as NR2A, NR2B, NR2C, and NR2D) have not been extensively reported in publicly accessible literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of L-687,414. These protocols are representative of the techniques employed in the primary literature.

Whole-Cell Voltage-Clamp Electrophysiology in Cultured Cortical Neurons

This technique is used to measure the ion flow through NMDA receptor channels in individual neurons and to quantify the antagonistic and partial agonistic effects of L-687,414.

Protocol:

-

Cell Culture: Primary cortical neurons are harvested from rat embryos (E17-E19) and plated on poly-D-lysine coated glass coverslips. Cultures are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine) for 7-14 days in vitro.

-

Recording Setup: Coverslips with adherent neurons are transferred to a recording chamber mounted on an inverted microscope. The chamber is continuously perfused with an external recording solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin (to block voltage-gated sodium channels), pH adjusted to 7.4 with NaOH. Glycine is omitted from this solution to study the effects of exogenously applied glycine and L-687,414.

-

Patch Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Whole-Cell Configuration: A high-resistance seal (GΩ seal) is formed between the patch pipette and the neuron's membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Voltage Clamp: The neuron is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: NMDA (e.g., 100 µM) in the presence of a saturating concentration of glycine (e.g., 10 µM) is applied to the neuron to elicit an inward current. To determine the effect of L-687,414, the compound is co-applied with NMDA and glycine at various concentrations. To assess its partial agonist activity, L-687,414 is applied in the absence of glycine.

-

Data Analysis: The peak amplitude of the inward current is measured. Concentration-response curves are generated to determine the IC₅₀ (for antagonism) or EC₅₀ (for agonism) and the intrinsic activity of L-687,414. The pKb and pKi values are calculated from these data.

References

L-687,414: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Key NMDA Receptor Modulator

Abstract

L-687,414, with the IUPAC name (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, is a potent and selective partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This pyrrolidinone derivative has garnered significant interest in neuroscience research due to its unique pharmacological profile, exhibiting neuroprotective effects without the psychotomimetic and vacuolating side effects associated with other NMDA receptor antagonists. This technical guide provides a comprehensive overview of L-687,414, detailing its chemical structure, physicochemical properties, synthesis, and mechanism of action. Furthermore, it outlines key experimental protocols for its study, including in vitro binding and electrophysiological assays, as well as in vivo models of neuroprotection. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Properties

L-687,414 is a chiral molecule with a defined stereochemistry that is crucial for its biological activity. Its structure is characterized by a pyrrolidin-2-one core with an amino group at the 3-position, a hydroxyl group at the 1-position, and a methyl group at the 4-position.

Table 1: Chemical Identifiers and Physicochemical Properties of L-687,414

| Property | Value | Reference |

| IUPAC Name | (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | [1] |

| SMILES | C[C@H]1CN(C(=O)[C@H]1N)O | [1] |

| Molecular Formula | C5H10N2O2 | [1] |

| Molecular Weight | 130.147 g/mol | [1] |

| CAS Number | 132695-96-6 | [1] |

| pKb | 6.2 ± 0.12 | |

| pKi | 6.1 ± 0.09 | |

| Intrinsic Activity | ~10% of glycine |

Synthesis

A common synthetic route to L-687,414 utilizes (S)-β-methyl-γ-butyrolactone as a chiral starting material. The synthesis proceeds through a multi-step process. While a detailed, step-by-step protocol with specific reagents and conditions is proprietary to various research groups, the general strategy involves the formation of the pyrrolidinone ring and the stereoselective introduction of the amino and hydroxyl functionalities.

Mechanism of Action and Signaling Pathway

L-687,414 exerts its effects by acting as a low-efficacy partial agonist at the glycine co-agonist site on the NR1 subunit of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and neurotransmission. For the channel to open, it requires the binding of both glutamate to the NR2 subunit and a co-agonist, typically glycine or D-serine, to the NR1 subunit.

As a partial agonist, L-687,414 binds to the glycine site and elicits a submaximal response compared to the full agonist, glycine.[1] This partial activation is sufficient to support some level of normal synaptic transmission, as evidenced by its lack of inhibition of long-term potentiation (LTP) at neuroprotective doses. However, in the presence of excessive glutamate, as occurs during excitotoxic conditions, L-687,414 acts as a competitive antagonist, preventing the full activation of the NMDA receptor by glycine and thereby reducing the influx of Ca2+, which is a key trigger for neuronal cell death.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is adapted from general methods for assessing binding to the NMDA receptor glycine site.

Objective: To determine the binding affinity of L-687,414 for the glycine site on the NMDA receptor through competitive binding with a radiolabeled antagonist, such as [3H]L-689,560.

Materials:

-

Rat cortical membranes

-

[3H]L-689,560 (or other suitable radioligand for the glycine site)

-

L-687,414

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [3H]L-689,560 and varying concentrations of L-687,414 to the membrane preparation.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the concentration of L-687,414 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general framework for characterizing the electrophysiological properties of L-687,414 on NMDA receptors.

Objective: To measure the effect of L-687,414 on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., cortical or hippocampal neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

External solution (containing NMDA, glycine, and varying concentrations of L-687,414)

-

Internal solution for the patch pipette

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber of the patch-clamp setup and perfuse with external solution.

-

Pull a patch pipette with a resistance of 3-5 MΩ and fill it with internal solution.

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply NMDA and glycine to elicit an inward current.

-

Co-apply varying concentrations of L-687,414 with NMDA and glycine to measure its effect on the current amplitude.

-

Construct a concentration-response curve to determine the IC50 or EC50 of L-687,414.

In Vivo Neuroprotection Assay in a Rodent Model of Stroke

This protocol is based on a study that demonstrated the neuroprotective effects of L-687,414.

Objective: To assess the neuroprotective efficacy of L-687,414 in a rat model of focal cerebral ischemia.

Materials:

-

Anesthetized rats

-

L-687,414 solution for intravenous administration

-

Surgical instruments for middle cerebral artery occlusion (MCAO)

-

Physiological monitoring equipment

-

Histological stains (e.g., TTC) for infarct volume measurement

Procedure:

-

Anesthetize the rats and monitor their physiological parameters.

-

Induce focal cerebral ischemia by MCAO.

-

Administer L-687,414 intravenously as a bolus followed by a continuous infusion. A previously reported neuroprotective dosing regimen is a 28 mg/kg i.v. bolus followed by a 28 mg/kg/h infusion.

-

After a set period of ischemia (e.g., 2 hours), reperfuse the brain by withdrawing the occluding filament.

-

Allow the animals to recover for a specified period (e.g., 24 hours).

-

Sacrifice the animals and remove their brains.

-

Slice the brains and stain with TTC to visualize the infarct.

-

Quantify the infarct volume and compare it between L-687,414-treated and vehicle-treated animals.

Conclusion

L-687,414 is a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in both physiological and pathological processes. Its unique profile as a low-efficacy partial agonist offers a potential therapeutic advantage over other NMDA receptor antagonists by providing neuroprotection while minimizing adverse side effects. The data and protocols presented in this technical guide are intended to facilitate further research into the therapeutic potential of L-687,414 and other modulators of the NMDA receptor.

References

An In-Depth Technical Guide on the Neuroprotective Effects of L-687,414

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,414, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acts at the glycine modulatory site. This compound has garnered interest for its potential neuroprotective properties, particularly in the context of excitotoxicity, a key pathological process in various neurological disorders such as stroke and neurodegenerative diseases. Unlike other NMDA receptor antagonists that block the primary glutamate binding site or the ion channel pore, L-687,414 offers a more nuanced modulation of receptor activity. This guide provides a comprehensive overview of the research on the neuroprotective effects of L-687,414, presenting quantitative data, detailed experimental protocols, and a visual representation of its proposed mechanism of action.

Core Mechanism of Action: NMDA Receptor Glycine Site Antagonism

The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for full activation. L-687,414 exerts its effects by competitively binding to the glycine site on the GluN1 subunit of the NMDA receptor. This action prevents the co-agonist from binding, thereby reducing the probability of channel opening even in the presence of glutamate. This mechanism is distinct from that of uncompetitive channel blockers (e.g., MK-801) or competitive glutamate site antagonists. A significant advantage of targeting the glycine site is the potential for a wider therapeutic window, as agents like L-687,414 have not been shown to cause the neuronal vacuolation observed with some other classes of NMDA receptor antagonists[1].

Quantitative Data on Neuroprotective Efficacy

The neuroprotective potential of L-687,414 has been evaluated in various preclinical models of neuronal injury. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy

| Assay Type | Cell Type | Insult | L-687,414 Concentration | Endpoint | Result | Reference |

| NMDA-evoked population depolarizations | Rat cortical slices | NMDA | 15 µM (apparent Kb) | Antagonism of depolarization | ~3.6-fold more potent than R(+)HA-966 | [2] |

| NMDA-evoked inward current | Rat cultured cortical neurons | NMDA | pKb = 6.2 ± 0.12 | Inhibition of inward current | Concentration-dependent inhibition | [2] |

| Glycine site affinity | Rat cultured cortical neurons | - | pKi = 6.1 ± 0.09 | Inhibition of [3H]glycine binding | High affinity for the glycine site | [2] |

In Vivo Efficacy: Focal Ischemia (Permanent Middle Cerebral Artery Occlusion)

| Animal Model | Treatment Protocol | Plasma Concentration | Brain Region | Endpoint | Neuroprotective Effect (% reduction in infarct volume) | Reference |

| Rat | 14 mg/kg i.v. bolus + 14 mg/kg/h infusion for 4 h | 25 µg/ml | Hemisphere | Infarct Volume | 45% | |

| Rat | 14 mg/kg i.v. bolus + 14 mg/kg/h infusion for 4 h | 25 µg/ml | Cortex | Infarct Volume | 57% | |

| Rat | 14 mg/kg i.v. bolus + 14 mg/kg/h infusion for 4 h | 25 µg/ml | Caudate | Infarct Volume | 26% (not statistically significant) | |

| Rat | 30 mg/kg i.v. bolus + 30 mg/kg/h infusion for 4 h | 61 µg/ml | Hemisphere | Infarct Volume | 55% | |

| Rat | 30 mg/kg i.v. bolus + 30 mg/kg/h infusion for 4 h | 61 µg/ml | Cortex | Infarct Volume | 70% | |

| Rat | 30 mg/kg i.v. bolus + 30 mg/kg/h infusion for 4 h | 61 µg/ml | Caudate | Infarct Volume | 33% (not statistically significant) |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of L-687,414 are initiated by its antagonism at the NMDA receptor's glycine site, which in turn modulates downstream signaling cascades associated with excitotoxic cell death.

Detailed Experimental Protocols

In Vitro Excitotoxicity Assay

This protocol is a generalized method for assessing the neuroprotective effects of compounds against glutamate-induced excitotoxicity in primary neuronal cultures.

1. Cell Culture:

-

Primary cortical or hippocampal neurons are harvested from embryonic day 18 (E18) rat or mouse pups.

-

Neurons are plated on poly-D-lysine-coated culture plates or coverslips at a suitable density.

-

Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin for 7-14 days in vitro (DIV) to allow for maturation.

2. Compound Treatment:

-

On the day of the experiment, the culture medium is replaced with a defined salt solution.

-

L-687,414 or other test compounds are added to the medium at various concentrations and pre-incubated for a specified time (e.g., 15-30 minutes).

3. Excitotoxic Insult:

-

Glutamate or NMDA is added to the culture medium to induce excitotoxicity. Typical concentrations range from 20 to 100 µM for NMDA and 100 to 500 µM for glutamate, with exposure times varying from 10 minutes to 24 hours depending on the desired severity of the insult.

4. Assessment of Cell Viability:

-

Lactate Dehydrogenase (LDH) Assay: Cell death is quantified by measuring the release of LDH into the culture medium. The amount of LDH is proportional to the number of lysed cells.

-

Fluorescent Viability Stains: Live/dead cell staining kits (e.g., Calcein-AM/Ethidium Homodimer-1) can be used to visualize and quantify viable and non-viable cells.

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

In Vivo Focal Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the intraluminal filament model of MCAO in rats, a widely used model of stroke.

1. Animal Preparation:

-

Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane or another suitable anesthetic.

-

Body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a drop in cerebral blood flow monitored by laser Doppler flowmetry.

-

For transient MCAO, the filament is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

3. Drug Administration:

-

L-687,414 is administered intravenously (i.v.) as a bolus followed by a continuous infusion. A typical neuroprotective dose regimen is a 17.5 mg/kg bolus followed by a 225 µg/kg/min infusion.

4. Post-operative Care and Behavioral Assessment:

-

Animals are allowed to recover from anesthesia and are monitored for any adverse effects.

-

Neurological deficit scoring is performed at various time points (e.g., 24, 48, and 72 hours) post-MCAO using a standardized scale (e.g., Bederson's scale). Other behavioral tests such as the cylinder test or rotarod can also be employed to assess motor function.

5. Histological Analysis:

-

At the end of the experiment (e.g., 72 hours or 7 days), animals are euthanized, and their brains are removed.

-

Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The unstained area represents the infarcted tissue.

-

Infarct volume is quantified using image analysis software.

Conclusion

L-687,414 demonstrates significant neuroprotective effects in preclinical models of ischemic stroke, primarily through its antagonism of the NMDA receptor at the glycine modulatory site. The available data suggest that by preventing the over-activation of NMDA receptors, L-687,414 can mitigate the downstream cascade of excitotoxicity, including calcium overload, oxidative stress, and apoptosis. The lack of psychotomimetic side effects commonly associated with other NMDA receptor antagonists makes L-687,414 and other glycine site modulators promising candidates for further investigation as therapeutic agents for stroke and other neurodegenerative disorders. Future research should focus on further elucidating the precise downstream signaling pathways modulated by L-687,414 and on evaluating its efficacy and safety in more clinically relevant models.

References

L-687,414: A Technical Guide to its Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,414 is a selective ligand for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. Specifically, L-687,414 acts as a low-efficacy partial agonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.[1] This mechanism of action confers a unique pharmacological profile, suggesting potential therapeutic applications in conditions characterized by excessive NMDA receptor activation, such as epilepsy. This technical guide provides a comprehensive overview of the anticonvulsant properties of L-687,414, detailing its mechanism of action, preclinical efficacy in various seizure models, and available pharmacokinetic data.

Mechanism of Action: Modulation of the NMDA Receptor Glycine Site

The NMDA receptor, a subtype of ionotropic glutamate receptors, is crucial for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal damage, processes implicated in the pathophysiology of epilepsy.[2] For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective sites on the receptor complex.

L-687,414 exerts its effects by binding to the glycine co-agonist site. As a low-efficacy partial agonist, it has a dual action: it can weakly activate the receptor in the absence of the full agonist (glycine), but more importantly, it competitively antagonizes the binding of the full agonist, thereby reducing the overall activation of the NMDA receptor.[1] This modulatory effect is thought to be the basis of its neuroprotective and anticonvulsant properties. By attenuating excessive NMDA receptor-mediated neurotransmission, L-687,414 can dampen the neuronal hyperexcitability that underlies seizure activity.[2]

The antagonism of the NMDA receptor by L-687,414 has been shown to inhibit nitric oxide (NO) synthesis, a downstream effect of NMDA receptor activation that is implicated in epileptogenesis.[3]

Signaling Pathway of L-687,414 at the NMDA Receptor

Caption: L-687,414 antagonizes the glycine site of the NMDA receptor, reducing ion channel opening and subsequent downstream signaling.

Preclinical Anticonvulsant Efficacy

The anticonvulsant potential of L-687,414 has been evaluated in various preclinical models of epilepsy. These models are designed to mimic different types of human seizures and are crucial for the initial screening and characterization of potential antiepileptic drugs.

Quantitative Efficacy Data

| Compound | Anticonvulsant ED₅₀ | EEG Seizure ED₅₀ | Protective Index | Reference |

| L-687,414 | Not Specified | >4.5 times the anticonvulsant ED₅₀ | > 4.5 | [4] |

| (+)-MK-801 | Not Specified | 1.2 times the anticonvulsant ED₅₀ | 1.2 | [4] |

Experimental Protocols

Standardized animal models are employed to assess the anticonvulsant efficacy of investigational compounds. The following are detailed methodologies for key experiments relevant to the evaluation of anticonvulsant drugs like L-687,414.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

-

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Animal Model: Typically male albino mice or rats.

-

Procedure:

-

Animals are administered the test compound (e.g., L-687,414) or vehicle via a specific route (e.g., intraperitoneal, oral) at various doses.

-

At the time of predicted peak effect, a suprathreshold electrical stimulus is delivered through corneal or auricular electrodes.

-

The presence or absence of a tonic hindlimb extension lasting for at least 3 seconds is recorded.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like the probit analysis.[5]

-

Pentylenetetrazol (PTZ) Seizure Test

The PTZ seizure test is used to identify compounds that may be effective against myoclonic and absence seizures.

-

Objective: To evaluate the ability of a test compound to suppress seizures induced by the chemoconvulsant pentylenetetrazol.

-

Animal Model: Typically male albino mice.

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle.

-

After a specific pre-treatment time, a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.[6]

-

Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the whole body lasting for at least 5 seconds).

-

The absence of clonic seizures is considered a positive endpoint.

-

The ED₅₀ is calculated as the dose that prevents clonic seizures in 50% of the animals.

-

Kindling Model of Epilepsy

The kindling model is considered a model of focal epilepsy and epileptogenesis, mimicking aspects of temporal lobe epilepsy.

-

Objective: To assess the effect of a test compound on the development and expression of seizures in a chronic epilepsy model.

-

Animal Model: Typically rats with an electrode implanted in a specific brain region, such as the amygdala.

-

Procedure:

-

Kindling Acquisition: Animals receive brief, low-intensity electrical stimulation daily. Initially, this stimulation does not cause seizures, but with repetition, it leads to the progressive development of more severe seizures, culminating in generalized convulsions.

-

Drug Testing on Fully Kindled Animals: Once animals are fully kindled (consistently exhibiting generalized seizures), they are treated with the test compound or vehicle before electrical stimulation.

-

The effect of the compound on seizure severity (e.g., using the Racine scale) and afterdischarge duration (a measure of seizure activity in the brain) is evaluated.

-

Experimental Workflow for Anticonvulsant Screening

Caption: A typical workflow for the preclinical evaluation of the anticonvulsant properties of a compound like L-687,414.

Pharmacokinetics

Understanding the pharmacokinetic profile of a compound is essential for interpreting its pharmacological effects and for designing effective dosing regimens.

Preclinical Pharmacokinetic Parameters

Detailed pharmacokinetic studies specifically for L-687,414 in common preclinical species are not extensively published. However, one study reported that a dosing regimen of 28 mg/kg i.v. followed by a continuous infusion of 28 mg/kg/h in rats achieved plasma levels known to be neuroprotective.[1] This information is critical for designing in vivo experiments to ensure that therapeutically relevant concentrations of the compound are reached and maintained.

General methodologies for preclinical pharmacokinetic studies include:

-

Administration: The compound is administered via various routes (e.g., intravenous, oral, intraperitoneal) to different groups of animals.

-

Sample Collection: Blood samples are collected at multiple time points after administration.

-

Analysis: The concentration of the compound in plasma is determined using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Key pharmacokinetic parameters are calculated, including:

-

Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

Conclusion

L-687,414, a low-efficacy partial agonist at the glycine site of the NMDA receptor, demonstrates a promising profile as a potential anticonvulsant agent. Its mechanism of action, which involves the modulation of excessive NMDA receptor activity, is a rational approach to seizure control. Preclinical evidence, particularly its favorable protective index, suggests a wider therapeutic window compared to non-selective NMDA receptor antagonists. While more extensive quantitative data on its anticonvulsant efficacy and a complete pharmacokinetic profile are needed for a full assessment, the existing information provides a strong foundation for further investigation into the therapeutic potential of L-687,414 in the treatment of epilepsy. Future research should focus on determining its ED₅₀ in various seizure models and conducting comprehensive pharmacokinetic and pharmacodynamic studies to better understand its clinical applicability.

References

- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EEG seizure activity and behavioral neurotoxicity produced by (+)-MK801, but not the glycine site antagonist L-687,414, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: Analgesic Effects of L-687,414

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: L-687,414 and its Mechanism of Action

L-687,414 is a research chemical that acts as a low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. In functional terms, it behaves as an antagonist. The NMDA receptor, a key player in synaptic plasticity and pain transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycine site with low intrinsic activity, L-687,414 competitively inhibits the binding of the full co-agonists, thereby reducing NMDA receptor activation. This mechanism is of significant interest in the development of analgesics, as excessive NMDA receptor activity is implicated in central sensitization, a key component of chronic and neuropathic pain states.

The therapeutic potential of targeting the glycine site of the NMDA receptor lies in the possibility of achieving a more favorable side-effect profile compared to other classes of NMDA receptor antagonists.

Signaling Pathway of NMDA Receptor Activation and L-687,414 Inhibition

Figure 1: Mechanism of L-687,414 at the NMDA Receptor.

Preclinical Analgesic Efficacy of L-687,414

Preclinical studies have investigated the analgesic potential of L-687,414 in models of inflammatory pain. The primary outcome measured is the reversal of hyperalgesia, an increased sensitivity to pain.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study investigating the effect of L-687,414 on inflammatory pain.

| Pain Model | Species | Administration Route | Key Finding | Effective Dose | Reference |

| Carrageenan-Induced Mechanical Hyperalgesia | Rat | Intraperitoneal (i.p.) | Reversal of mechanical hyperalgesia | Minimum Effective Dose: 100 mg/kg |

Experimental Workflow for Carrageenan-Induced Paw Inflammation Model

Figure 2: Workflow for assessing L-687,414 in the carrageenan model.

Detailed Experimental Protocols

Carrageenan-Induced Mechanical Hyperalgesia in Rats

This model is a widely used paradigm to assess the efficacy of analgesics against inflammatory pain.

3.1.1. Animals

-

Species: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

3.1.2. Induction of Inflammation

-

A 1% (w/v) solution of carrageenan in sterile saline is prepared.

-

100 µl of the carrageenan solution is injected into the plantar surface of one hind paw of the rat.

3.1.3. Measurement of Mechanical Nociceptive Thresholds

-

The Randall-Selitto test is utilized to measure the mechanical paw withdrawal threshold.

-

A uniformly increasing pressure is applied to the dorsal surface of the paw.

-

The pressure at which the rat withdraws its paw is recorded as the withdrawal threshold.

-

A cut-off pressure is typically set to prevent tissue damage.

3.1.4. Experimental Timeline

-

Baseline Measurement: The mechanical withdrawal threshold of both hind paws is measured before any treatment.

-

Carrageenan Injection: Carrageenan is injected into one hind paw.

-

Drug Administration: Two hours following the carrageenan injection, L-687,414 or vehicle is administered intraperitoneally.

-

Post-Treatment Measurement: Three hours after the carrageenan injection (one hour after drug administration), the mechanical withdrawal thresholds of both paws are measured again.

3.1.5. Data Analysis

-

The change in paw withdrawal threshold from baseline is calculated.

-

Dose-response curves are constructed to determine the minimum effective dose required to produce a significant reversal of hyperalgesia in the inflamed paw.

-

The effect on the contralateral (non-inflamed) paw is also assessed to determine if the drug has any effect on normal nociceptive thresholds.

Discussion and Future Directions

The available preclinical data indicates that L-687,414, a low-efficacy partial agonist at the NMDA receptor glycine site, demonstrates analgesic properties in a model of inflammatory pain by reversing mechanical hyperalgesia. The minimum effective dose was determined to be 100 mg/kg (i.p.) in rats. This finding supports the hypothesis that antagonism at the glycine site of the NMDA receptor is a viable strategy for the development of novel analgesics.

However, the current body of evidence for the analgesic effects of L-687,414 is limited. To provide a more comprehensive understanding of its analgesic profile, further research is warranted in a broader range of preclinical pain models, including those for neuropathic pain, visceral pain, and thermal pain. Studies determining the ED50 values in these models would provide more robust quantitative data on its potency.

Furthermore, pharmacokinetic and pharmacodynamic studies are necessary to establish the relationship between plasma concentrations of L-687,414 and its analgesic effects. This information is crucial for optimizing dosing regimens and predicting therapeutic windows.

L-687,414 as a Close Analogue of HA-966: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of L-687,414 and its structural and pharmacological relationship to HA-966. Both compounds are notable for their activity as antagonists or low-efficacy partial agonists at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This document details their comparative pharmacology, summarizing key quantitative data from in vitro and in vivo studies. Furthermore, it outlines the experimental protocols utilized in their characterization and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and scientific application.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] For activation, the NMDA receptor uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective recognition sites.[1] The glycine modulatory site on the GluN1 subunit of the receptor has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.

HA-966, or (±)-3-amino-1-hydroxy-pyrrolidin-2-one, was one of the first compounds identified as an NMDA receptor antagonist acting at this glycine site.[2][3] Subsequent research revealed that its pharmacological activity is stereospecific. The (R)-(+)-enantiomer of HA-966 is a selective antagonist/low-efficacy partial agonist at the glycine site, responsible for its neuroprotective and anticonvulsant effects.[4][5] In contrast, the (S)-(-)-enantiomer exhibits potent sedative and muscle relaxant properties, with weak activity at the NMDA receptor.[4]

L-687,414, also known as (+)-cis-4-methyl-HA-966, is a close structural analogue of the active enantiomer of HA-966.[6] It is a selective, low intrinsic activity partial agonist at the glycine site of the NMDA receptor.[7] L-687,414 has been investigated for its neuroprotective, anticonvulsant, and psychostimulant-like effects.[8] Notably, unlike uncompetitive NMDA receptor antagonists such as ketamine and PCP, L-687,414 has not been associated with the development of Olney's lesions in animal models.[8] This guide provides a detailed comparison of these two important research compounds.

Comparative Pharmacology: Quantitative Data

The following tables summarize the key quantitative pharmacological data for L-687,414 and the active enantiomer of HA-966, (R)-(+)-HA-966.

Table 1: In Vitro Binding and Functional Activity

| Compound | Assay | Preparation | Value | Reference |

| (R)-(+)-HA-966 | [3H]glycine binding (IC50) | Rat cerebral cortex synaptic membranes | 12.5 µM | [4] |

| Inhibition of glycine-potentiated NMDA responses (IC50) | Cultured rat cortical neurons | 13 µM | [4] | |

| Antagonism of NMDA-evoked population depolarizations (Apparent Kb) | Rat cortical slices | 55 µM | [9] | |

| Glycine concentration curve shift (pKb) | Cultured rat cortical neurons | 5.6 | [10] | |

| L-687,414 | Antagonism of NMDA-evoked population depolarizations (Apparent Kb) | Rat cortical slices | 15 µM | [9] |

| NMDA-evoked inward current responses (pKb) | Cultured rat cortical neurons | 6.2 ± 0.12 | [9] | |

| Glycine site affinity (pKi) | Cultured rat cortical neurons | 6.1 ± 0.09 | [9] | |

| Intrinsic Activity (% of glycine) | Cultured rat cortical neurons | ~10% | [9] |

Table 2: In Vivo Activity

| Compound | Assay | Species | Route of Administration | Value (ED50) | Reference |

| (R)-(+)-HA-966 | Sound-induced seizures | Mouse | i.p. | 52.6 mg/kg | [10] |

| NMDLA-induced seizures | Mouse | i.v. | 900 mg/kg | [10] | |

| L-687,414 | Neuroprotection in focal ischemia | Rat | i.v. bolus + infusion | 14 mg/kg + 14 mg/kg/h (produced plasma levels of 25 µg/ml) | [7] |

Experimental Protocols

Radioligand Binding Assay for the Glycine Site

This protocol describes a competitive binding assay to determine the affinity of test compounds for the glycine binding site on the NMDA receptor.

-

Preparation of Synaptic Membranes: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptic membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The synaptic membrane preparation is incubated with a radiolabeled glycine site ligand, such as [3H]glycine, in the presence and absence of varying concentrations of the test compound (e.g., L-687,414 or HA-966). Non-specific binding is determined in the presence of a high concentration of unlabeled glycine.

-

Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification and Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to assess the functional antagonism of NMDA receptor-mediated currents by the test compounds in cultured neurons.

-

Cell Culture: Primary neuronal cultures, such as rat cortical or hippocampal neurons, are prepared and maintained in vitro.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on individual neurons using a patch-clamp amplifier. The neuron is held at a negative membrane potential (e.g., -60 mV) to relieve the magnesium block of the NMDA receptor channel.

-

Drug Application: The NMDA receptor is activated by the application of NMDA and glycine. The test compound is then co-applied with the agonists at varying concentrations.

-

Data Acquisition and Analysis: The resulting inward currents are recorded and measured. The inhibitory effect of the test compound is quantified by measuring the reduction in the amplitude of the NMDA-induced current. Concentration-response curves are generated to determine the IC50 or pKb value of the antagonist.

In Vivo Neuroprotection Assay (Focal Ischemia Model)

This protocol evaluates the neuroprotective efficacy of a compound in an animal model of stroke.

-

Animal Model: A model of focal cerebral ischemia is induced in rats, for example, by permanent occlusion of the middle cerebral artery (MCAO).

-

Drug Administration: The test compound (e.g., L-687,414) is administered to the animals at various doses and time points relative to the ischemic insult (e.g., as an intravenous bolus immediately after occlusion followed by a continuous infusion).

-

Assessment of Infarct Volume: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to visualize the infarcted tissue.

-

Data Analysis: The volume of the infarct in the cortex and striatum is quantified using image analysis software. The neuroprotective effect of the compound is determined by comparing the infarct volume in the treated animals to that in a vehicle-treated control group.

Visualizations

Signaling Pathway

Caption: NMDA Receptor Signaling and Antagonism by L-687,414/HA-966.

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

L-687,414 serves as a valuable research tool that builds upon the foundational understanding of HA-966's interaction with the NMDA receptor. As a close and more potent analogue of the active (R)-(+)-enantiomer of HA-966, L-687,414 offers a more refined probe for investigating the physiological and pathological roles of the glycine modulatory site. The characterization of both compounds through the detailed experimental protocols described herein has significantly advanced our knowledge of NMDA receptor pharmacology. The low-efficacy partial agonist profile of these compounds may offer a therapeutic advantage over full antagonists by allowing a degree of normal synaptic transmission while preventing excessive receptor activation. This in-depth guide provides a consolidated resource for researchers in the field of neuropharmacology and drug development, facilitating further investigation into the therapeutic potential of modulating the NMDA receptor glycine site.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. umbrellalabs.is [umbrellalabs.is]

- 4. HA-966 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Electrophysiology [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic basis of partial agonism at NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experimentation with L-687,414

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of L-687,414, a selective partial agonist for the glycine modulatory site of the NMDA receptor. This compound is a valuable tool for investigating the role of NMDA receptor hypofunction in various central nervous system (CNS) disorders, particularly in preclinical models of schizophrenia.

Compound Profile: L-687,414

L-687,414 acts as a low-efficacy partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This mechanism of action allows it to functionally antagonize NMDA receptor activity, particularly in a context of excessive glutamatergic transmission, without the more severe side effects associated with complete channel blockade. Its ability to induce behavioral phenotypes relevant to schizophrenia, such as hyperlocomotion and deficits in sensorimotor gating, makes it a widely used pharmacological tool in neuroscience research.

Signaling Pathway of L-687,414

The following diagram illustrates the signaling pathway affected by L-687,414. By binding to the glycine site on the GluN1 subunit of the NMDA receptor, L-687,414 reduces the probability of channel opening in the presence of the primary agonist, glutamate. This leads to a decrease in calcium influx and downstream signaling cascades.

In Vivo Experimental Protocols

Animal Models

Rodents are the most commonly used species for in vivo studies with L-687,414. Both rats and mice have been utilized to model NMDA receptor hypofunction.

| Species | Strain | Rationale |

| Rat | Sprague-Dawley | Commonly used in neuropharmacology; historical data available. |

| Mouse | C57BL/6J | Amenable to genetic modification; widely used in behavioral neuroscience. |

| Mouse | Swiss Webster | Often used for initial behavioral screening. |

Formulation and Administration

The appropriate formulation and route of administration are critical for achieving desired in vivo effects.

Vehicle Selection: L-687,414 is sparingly soluble in aqueous solutions. The selection of an appropriate vehicle is essential. While the specific vehicle used in the pivotal study by Priestley et al. was not detailed, common vehicles for preclinical in vivo administration of compounds with similar properties include:

-

For Intravenous (i.v.) Administration:

-

Sterile saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

-

A small percentage of a solubilizing agent such as DMSO or PEG-400, diluted with saline or PBS. Note: Vehicle toxicity studies are recommended when using co-solvents.

-

-

For Intraperitoneal (i.p.) Administration:

-

Sterile saline (0.9% NaCl)

-

A suspension in 0.5% carboxymethylcellulose (CMC) in water.

-

A solution containing a low percentage of DMSO or Tween 80 in saline.

-

Administration Protocol (Rat - Intravenous):

A study by Priestley et al. provides a detailed intravenous dosing regimen for neuroprotection studies in anesthetized rats.

| Parameter | Value | Reference |

| Route | Intravenous (i.v.) | [1] |

| Loading Dose | 28 mg/kg | [1] |

| Infusion Rate | 28 mg/kg/h | [1] |

| Vehicle | Not specified, likely sterile saline or buffered solution | [1] |

Administration Protocol (Mouse - Intraperitoneal):

For behavioral studies in mice, intraperitoneal injection is a common route.

| Parameter | Recommended Range |

| Route | Intraperitoneal (i.p.) |

| Dosage | 3 - 30 mg/kg |

| Vehicle | Saline with a minimal amount of a solubilizing agent (e.g., <5% DMSO) or a suspension in 0.5% CMC. |

| Volume | 5 - 10 ml/kg |

Note: The optimal dose for i.p. administration in mice should be determined empirically for the specific behavioral endpoint being measured.

Pharmacokinetics and Pharmacodynamics

Limited public data is available on the detailed pharmacokinetics of L-687,414. Researchers should consider conducting pilot studies to determine the time to peak plasma and brain concentrations to optimize the timing of behavioral assessments. The behavioral effects, such as hyperlocomotion, are generally expected to occur within 30 minutes of intraperitoneal administration.

Key In Vivo Experiments and Methodologies

L-687,414 is primarily used to induce behavioral phenotypes relevant to schizophrenia. The following are key experiments and their detailed protocols.

Locomotor Activity

Objective: To assess stimulant-like effects (hyperlocomotion) as a model of positive symptoms of schizophrenia.

Methodology:

-

Habituation: Place individual mice in open-field arenas (e.g., 40 cm x 40 cm x 30 cm) and allow them to habituate for 30-60 minutes.

-

Administration: Administer L-687,414 or vehicle via the chosen route (e.g., i.p.).

-

Data Collection: Immediately return the animals to the open-field arenas and record locomotor activity for 60-120 minutes using an automated activity monitoring system.

-

Data Analysis: Quantify the total distance traveled, ambulatory time, and vertical rearing counts. Compare the data between the L-687,414 and vehicle-treated groups.

Expected Outcome: L-687,414 is expected to dose-dependently increase locomotor activity.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To measure sensorimotor gating deficits, an endophenotype of schizophrenia.

Methodology:

-

Acclimation: Place the animal in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

-

Administration: Administer L-687,414 or vehicle 15-30 minutes before the PPI test session.

-

Test Session: The session consists of a pseudo-randomized presentation of different trial types:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms).

-

Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB, 20 ms) preceding the pulse by a short interval (e.g., 30-120 ms).

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: The startle response is measured as the peak amplitude of the animal's flinch. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: % PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) * 100]

Expected Outcome: L-687,414 is expected to disrupt PPI, resulting in a lower percentage of inhibition compared to vehicle-treated animals.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for an in vivo study using L-687,414.

Data Presentation

All quantitative data should be presented clearly, with statistical analysis to determine the significance of the findings. An example of how to structure data from a locomotor study is provided below.

Table 1: Effect of L-687,414 on Locomotor Activity in Mice

| Treatment Group | N | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) ± SEM |

| Vehicle | 10 | 0 | 2500 ± 150 |

| L-687,414 | 10 | 3 | 3500 ± 200 |

| L-687,414 | 10 | 10 | 5500 ± 300 |

| L-687,414 | 10 | 30 | 7000 ± 450 |

| p < 0.05, **p < 0.01 compared to vehicle control (One-way ANOVA with post-hoc test). |

Conclusion

L-687,414 is a critical tool for studying the consequences of NMDA receptor hypofunction in vivo. The protocols outlined in these application notes provide a foundation for designing and executing robust experiments to investigate the neurobiological basis of CNS disorders and to screen potential therapeutic agents. Researchers should perform pilot studies to optimize dosages and experimental timelines for their specific research questions and animal models.

References

Application Notes and Protocols for L-687,414 in a Rat Focal Ischemia Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocol for the use of L-687,414, a selective glycine site antagonist of the N-methyl-D-aspartate (NMDA) receptor, in a rat model of focal cerebral ischemia. The data and protocols presented here are synthesized from published research to guide the design and execution of preclinical neuroprotection studies.

Introduction

L-687,414 (also known as 3R-(+)-cis-4-methyl-HA966) is a partial agonist with low intrinsic activity at the glycine modulatory site of the NMDA receptor. In the presence of the endogenous co-agonist glycine, it functions as an antagonist, thereby inhibiting NMDA receptor activation. Overstimulation of NMDA receptors, a process known as excitotoxicity, is a key mechanism of neuronal injury in ischemic stroke. Consequently, antagonists of this receptor, such as L-687,414, have been investigated for their neuroprotective potential. The following sections detail the experimentally determined dosages and protocols for evaluating the efficacy of L-687,414 in a rat model of permanent focal ischemia.

Data Presentation: L-687,414 Dosage and Administration

The following tables summarize the quantitative data from a key study investigating the neuroprotective effects of L-687,414 in a rat model of permanent middle cerebral artery occlusion (MCAO).

| Animal Model Specifications | |

| Species | Rat |

| Strain | Sprague-Dawley |

| Sex | Male |

| Weight | 270-330 g |

| Ischemia Model | Permanent Middle Cerebral Artery Occlusion (MCAO) |

| L-687,414 Dosage Regimens | |

| Administration Route | Intravenous (i.v.) |

| Vehicle | Saline |

| Treatment Group 1 (Bolus Only) | 17.6 mg/kg i.v. bolus administered immediately after MCAO |

| Treatment Group 2 (Low-Dose Infusion) | 7 mg/kg i.v. bolus followed by a 4-hour infusion of 7 mg/kg/h |

| Treatment Group 3 (Mid-Dose Infusion) | 14 mg/kg i.v. bolus followed by a 4-hour infusion of 14 mg/kg/h |